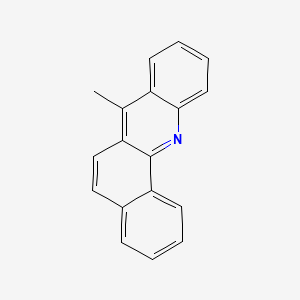

7-Methylbenz(c)acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3340-94-1 |

|---|---|

Molecular Formula |

C18H13N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

7-methylbenzo[c]acridine |

InChI |

InChI=1S/C18H13N/c1-12-14-7-4-5-9-17(14)19-18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3 |

InChI Key |

LZUFUDJVBHLHFC-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14 |

Other CAS No. |

3340-94-1 |

Synonyms |

7-methylbenz(c)acridine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Methylbenz C Acridine

Classical and Contemporary Synthetic Routes to the Benzacridine Core

The construction of the fundamental benzacridine skeleton can be achieved through several established synthetic strategies. These methods typically involve the condensation of precursors that ultimately form the fused four-ring system.

Classical approaches often rely on condensation reactions. A notable method is the base-catalyzed reaction between an aminobenzaldehyde, such as o-aminobenzaldehyde, and a substituted naphthalene (B1677914) like naphthalene-1,3-diol, which yields a benzacridine derivative. publish.csiro.au Another historical approach is the Tanasescu reaction, which has also been confirmed for the synthesis of benz[c]acridone structures. publish.csiro.au More generally, the synthesis of acridine (B1665455) and its benzo-fused analogues can be accomplished through the condensation of a 1,5-diketone with ammonia (B1221849) or hydroxylamine, followed by an oxidation step to yield the aromatic system. nih.govbeilstein-journals.org

Contemporary methods continue to build on these foundational reactions, optimizing conditions and expanding the scope of accessible structures. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be employed to construct parts of the carbon framework. msu.edu Unambiguous syntheses have been developed to create specific isomers, such as distinguishing between 7,10-dimethylbenz[c]acridine (B1219997) and 7,8-dimethylbenz[c]acridine, which were previously difficult to separate. rsc.org These routes provide access to specific substitution patterns necessary for detailed structure-activity relationship studies.

| Synthetic Strategy | Key Reactants | Reaction Type | Reference |

| Friedländer Annulation | o-aminobenzaldehyde, Naphthalene-1,3-diol | Base-catalyzed condensation | publish.csiro.au |

| Tanasescu Reaction | - | - | publish.csiro.au |

| General Acridine Synthesis | 1,5-Diketone, Ammonia/Hydroxylamine | Condensation/Oxidation | nih.govbeilstein-journals.org |

| Unambiguous Isomer Synthesis | Various specific precursors | Multi-step synthesis | rsc.org |

Targeted Synthesis of Functionalized Derivatives of 7-Methylbenz(c)acridine

Much of the synthetic effort concerning this compound has been directed toward preparing its oxidized metabolites. These derivatives, including hydroxymethyl, dihydrodiol, and epoxide compounds, are essential for identifying the pathways of metabolic activation and understanding their roles in carcinogenesis.

Oxidation of the methyl group at the 7-position is a known metabolic pathway for this compound. The resulting compound, 7-(hydroxymethyl)benz[c]acridine, is a recognized metabolite formed in liver and lung microsomes. doi.org The synthesis of this and other hydroxymethyl derivatives, such as 7-hydroxymethyl-12-methylbenz(a)anthracene from 7,12-dimethylbenz(a)anthracene, is critical for generating authentic standards for metabolic and DNA binding studies. nih.gov These syntheses often employ established methods for the controlled oxidation of methyl groups on an aromatic core or introduce the hydroxymethyl functionality via a suitable precursor during the construction of the heterocyclic system. vulcanchem.com

Dihydrodiols are key intermediates in the metabolic activation of PAHs and aza-PAHs. For this compound, several dihydrodiol isomers are of significant biological interest. Synthetic routes have been explicitly developed to access these compounds.

The non-K-region dihydrodiols, such as the trans-3,4-dihydrodiol, have been synthesized for metabolic and mutagenicity studies. acs.orgacs.orgtandfonline.com The trans-7-methylbenz[c]acridine-3,4-dihydrodiol, in particular, has been identified as a major microsomal metabolite and a proximate carcinogen. tandfonline.comnih.govoup.com Its synthesis allows for direct testing of its biological activity. The K-region dihydrodiols are also formed, though sometimes with little stereoselectivity, by certain enzymes. nih.govresearchgate.net

| Derivative | Type | Significance | Reference |

| trans-3,4-Dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | Non-K-Region Dihydrodiol | Proximate carcinogen; major metabolite | tandfonline.comnih.gov |

| K-Region Dihydrodiols | K-Region Dihydrodiol | Metabolite; formation can be stereoselective | nih.govresearchgate.net |

Epoxides represent the ultimate reactive species in many metabolic activation pathways. The synthesis of these unstable derivatives is a significant chemical challenge but is essential for understanding their interactions with biological macromolecules like DNA.

K-Region Oxides : The K-region of this compound is the 5,6-double bond. The corresponding epoxide, 7-methylbenz[c]acridine-5,6-oxide, is a known metabolite whose synthesis has been reported. lookchem.com The hydration of enantiomers of this K-region oxide by epoxide hydrolases has been studied to understand detoxification pathways. researchgate.netnih.gov

Diol Epoxides : The bay-region diol epoxides are widely considered the ultimate carcinogenic metabolites of many PAHs. For this compound, the bay-region syn- and anti-diol epoxides are formed from the precursor 3,4-dihydrodiol. nih.govacs.org The synthesis and solvolysis of these diol epoxides have been studied extensively. nih.govacs.org These studies show that while their rate of hydrolysis is lower than that of the analogous benzo[a]pyrene (B130552) diol epoxides, they bind to DNA to a greater extent, highlighting their biological potency. nih.gov The concept of metabolic activation via the bay-region diol epoxide pathway has been firmly extended to 7-methylbenz[c]acridine. oup.com

Advanced Synthetic Techniques in Benzacridine Chemistry

To address the challenges of multi-step syntheses, including long reaction times and harsh conditions, modern techniques are being applied to the synthesis of heterocyclic compounds like benzacridines.

Microwave-assisted synthesis has emerged as a powerful tool in organic and medicinal chemistry for its ability to dramatically reduce reaction times, improve yields, and promote reactions that are difficult under conventional heating. nih.govrsc.org This technology has been successfully applied to the synthesis of N-heterocycles, including acridines and related scaffolds. rsc.orgijcce.ac.ir

The application of microwave irradiation is particularly advantageous for multi-component, one-pot reactions to build complex heterocyclic systems efficiently. ijcce.ac.ir For example, a model reaction for preparing benzacridines has been demonstrated using microwave assistance, highlighting its potential for rapid library synthesis. researchgate.net While specific reports on the microwave synthesis of this compound itself are not detailed, the successful application to analogous acridine and benzazole systems demonstrates the viability of this green chemistry approach for the benzacridine core. nih.govresearchgate.net These methods often proceed under catalyst-free and solvent-free conditions, further enhancing their efficiency and environmental friendliness. nih.gov

Enantioselective Synthesis and Stereochemical Control

Direct enantioselective synthesis of this compound is not extensively documented; instead, research has focused on the stereoselective preparation and separation of its critical hydroxylated metabolites, which are central to understanding its biological activity. The primary approach to achieving stereochemical control involves the separation of racemic mixtures of these derivatives through the formation of diastereomers, which can then be separated using chromatographic techniques.

A key strategy is the use of chiral resolving agents to convert the enantiomeric alcohols into diastereomeric esters. nih.gov Research has shown that while commercially available chiral agents like (-)-menthoxyacetic acid and (+)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid provided poor or no separation for the enantiomers of hydroxylated 7-methylbenz[c]acridine derivatives, a more effective agent was identified. nih.gov The compound (+)-endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, often abbreviated as (+)-HCA, has proven to be a superior resolving agent. nih.govnih.gov This agent reacts with the hydroxylated metabolites to form diastereoisomeric esters that exhibit significant differences in their physicochemical properties, allowing for excellent separation via high-performance liquid chromatography (HPLC). nih.govnih.govresearchgate.net

Once the diastereomers are separated, the original enantiomeric metabolites can be recovered through hydrolysis. nih.govresearchgate.net This methodology has been successfully applied to resolve the enantiomers of major metabolites such as trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine (7MBAC-5,6-DHD) and trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine (7MBAC-8,9-DHD). nih.govresearchgate.net

The determination of the absolute configuration of the separated enantiomers is a crucial step for stereochemical control. Several advanced analytical techniques have been employed for this purpose. For instance, the absolute configuration of the trans-3(R),4(R)-THD metabolite was assigned using the chiral exciton (B1674681) coupling method on its bis-p-(dimethylamino)benzoate derivative. nih.gov For other derivatives, such as the 7MBAC-8(S),9(S)-DHD bis-(+)-HCA ester, single-crystal X-ray crystallography provided a definitive structural elucidation. nih.gov These assignments were further correlated with chiral exciton coupling of bis-4-(dimethylamino)cinnamates of other dihydrodiol metabolites. nih.gov These methods provide the foundational data needed to understand the stereoselective interactions of these molecules in biological systems.

Derivatization Strategies for Mechanistic Probes and Analytical Standards

The synthesis of specific derivatives of this compound is essential for creating mechanistic probes and analytical standards to investigate its metabolic pathways and biological effects.

Analytical Standards: A primary focus of derivatization has been the synthesis of its metabolites, particularly the non-K-region dihydrodiols. acs.orgacs.org The presence of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) as a microsomal metabolite was confirmed by co-chromatography with synthetically prepared standards using both reverse and normal phase HPLC, as well as by gas chromatography-mass spectrometry (GCMS). nih.gov The synthesis of these potential metabolites, such as various dihydrodiols and phenols, provides the authentic reference compounds necessary for their unambiguous identification and quantification in complex biological matrices. acs.orgnih.gov For example, the major metabolites 7MBAC-5,6-DHD and 7MBAC-8,9-DHD were synthesized and fully characterized, enabling their use as standards in metabolic studies. nih.govresearchgate.net

The derivatization strategies are summarized in the table below.

| Derivative Type | Purpose | Example Compound(s) | Analytical Method(s) | Citation(s) |

| Diastereomeric Esters | Enantiomeric Resolution | bis-(+)-HCA esters of 7MBAC dihydrodiols | HPLC | nih.govnih.govresearchgate.net |

| Metabolite Standards | Identification & Quantification | trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) | HPLC, GCMS | nih.gov |

| Metabolite Standards | Identification & Quantification | trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine (7MBAC-5,6-DHD) | HPLC | nih.govresearchgate.net |

| Isotopically Labeled Probes | Mechanistic Studies | 7-Methylbenz[c]acridine-7-¹⁴C | Radiometric analysis | researchgate.net |

| Mutagenicity Probes | Elucidating Carcinogenic Mechanism | anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine | Ames test, V79 cell systems | nih.gov |

Molecular and Biochemical Mechanistic Investigations

Interactions with Deoxyribonucleic Acid (DNA)

7-Methylbenz(c)acridine, a polycyclic aromatic hydrocarbon, and its metabolites are known to interact with DNA through both non-covalent and covalent binding. These interactions are considered fundamental to its biological and toxicological properties.

The planar aromatic structure of acridine (B1665455) derivatives facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction can disrupt the normal structure and function of DNA. While it is a general mechanism for many acridines, spectroscopic studies on the covalently bound adducts of this compound diol epoxides show only minor changes in their spectral characteristics compared to the free tetrol. nih.gov This suggests that while a physical association complex is formed, significant intercalation of the covalently bound form may be limited. nih.gov

| Intercalating Agent | Binding Constant (K) M⁻¹ | Reference |

| Ethidium Bromide | 6.58 x 10⁴ | instras.com |

| Acridine Orange | 2.69 x 10⁴ | instras.com |

| Methylene Blue | 2.13 x 10⁴ | instras.com |

| Benzo[a]pyrene (B130552) & 7,12-Dimethylbenz[a]anthracene Metabolites | 10³ - 10⁴ | acs.org |

This table presents binding constants of various intercalating agents to DNA to provide a comparative context for the potential binding affinity of this compound.

Metabolic activation of this compound is a prerequisite for the formation of covalent DNA adducts. This process involves the formation of reactive intermediates, primarily diol epoxides. nih.gov Studies have shown that the bay-region syn- and anti-diol epoxides of this compound are formed in aqueous solutions. nih.gov The hydrolysis of these epoxides is catalyzed by DNA, leading to the formation of a physical association complex, which can then result in covalent binding to DNA. nih.gov The extent of this covalent binding has been reported to be between 12-30%, which is significantly higher than that observed for the diol epoxides of benzo[a]pyrene under similar conditions. nih.gov

Research suggests that the ultimate carcinogenic metabolites derived from this compound are diol epoxides functionalized at the 1,2,3,4-positions. nih.gov These reactive intermediates can then form covalent adducts with DNA. In vitro studies with mouse liver microsomes have demonstrated the covalent binding of this compound to DNA, with comparable levels of binding observed in preparations from both control and 3-methylcholanthrene-induced mice. nih.gov While the exact sites of modification on DNA by this compound are not definitively detailed in the available literature, studies on similar polycyclic aromatic hydrocarbons suggest that covalent adduction often occurs at the N2 position of guanine (B1146940) and the N6 position of adenine. iarc.frscispace.com

The table below summarizes the key metabolites of this compound that are involved in DNA adduct formation.

| Metabolite | Role in DNA Adduct Formation | Reference |

| trans-3,4-Dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | Proposed proximate carcinogen, precursor to a bay-region diol epoxide. | nih.gov |

| Bay-region syn- and anti-diol epoxides | Reactive intermediates that form covalent adducts with DNA. | nih.gov |

| Diol epoxides functionalized at the 1,2,3,4-positions | Suggested to be the ultimate carcinogens derived from this compound. | nih.gov |

The interaction of this compound and its derivatives with DNA can significantly impede the fundamental processes of DNA replication and transcription. Acridine compounds, as a class, are known to inhibit RNA synthesis. The primary mechanism for this inhibition is the prevention of RNA polymerase binding to the DNA template. nih.gov This interference with the transcription machinery can lead to a downstream cascade of cellular effects.

While specific studies detailing the inhibition of DNA polymerase by this compound are not extensively available, the disruption of the DNA template through intercalation and adduct formation would logically hinder the progression of the replication fork. The structural distortion of the DNA helix caused by the presence of the bulky adducts can stall DNA polymerases, leading to incomplete replication and potentially triggering cell cycle arrest or apoptosis.

Enzymatic Interactions and Modulations

Beyond direct DNA interactions, this compound can exert its biological effects by modulating the activity of key enzymes involved in maintaining DNA integrity and cellular signaling.

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. Acridine derivatives have been widely studied as inhibitors of these enzymes, particularly topoisomerase II. google.comnih.gov These compounds can act as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA. google.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately, cell death. google.com

While specific IC50 values for the inhibition of topoisomerase I and II by this compound are not provided in the reviewed literature, the general activity of acridine-based compounds against these enzymes is well-documented. The ability to inhibit topoisomerase II is a key mechanism contributing to the cytotoxic effects of many acridine derivatives.

The interaction of this compound with other enzyme systems, such as protein kinases, is not as well-characterized as its effects on DNA and topoisomerases. Protein kinases are crucial components of cellular signaling pathways, and their dysregulation is often implicated in disease. While some polycyclic aromatic compounds have been shown to interact with and modulate the activity of protein kinases, specific studies focusing on this compound in this context are limited. Further research is needed to elucidate any potential interactions and their biological significance.

Molecular Binding and Recognition with Other Biomolecules

The interaction of this compound (7-MB(c)A) with biological macromolecules is a critical area of research, primarily focusing on its metabolic activation and carcinogenic properties. These investigations have centered on its binding to proteins involved in its metabolism and its covalent adduction to DNA.

The protein binding of this compound is intrinsically linked to its metabolism. As a carcinogenic polycyclic aromatic hydrocarbon (PAH), its bioactivation is predominantly carried out by the cytochrome P450 (CYP) family of enzymes. Research has shown that specific CYP isozymes are responsible for the metabolic transformation of 7-MB(c)A. For instance, the isozyme CYP1A2 has been identified as being highly selective in the formation of 3,4-dihydrodiol metabolites from this compound. iwc.int This metabolic process is a prerequisite for the formation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins.

Studies on the metabolism of 7-MB(c)A in rat hepatocytes have indicated a concentration-dependent metabolic rate, although it did not follow classical Michaelis-Menten kinetics. nih.gov This suggests a complex interaction between 7-MB(c)A and the metabolizing enzymes. The induction of mixed-function oxidase inducers, such as phenobarbital (B1680315) and 3-methylcholanthrene (B14862), leads to a significant increase in the total metabolism of 7-MB(c)A, highlighting the role of these enzymes in its processing. nih.gov

The covalent binding of this compound's reactive metabolites to proteins has been observed, particularly within liver microsomes where the metabolic activity is high. nih.gov Research on mouse liver microsomes demonstrated the covalent binding of 7-MB(c)A to DNA, and it is understood that similar reactive intermediates can also form adducts with proteins. nih.gov However, detailed quantitative data on the binding affinity (such as dissociation constants, Kd) of this compound to specific proteins beyond the general observations of covalent adduction within microsomal fractions are not extensively available in the current literature. The focus has primarily been on the consequences of this binding in the context of toxicity and carcinogenicity rather than on characterizing the specific non-covalent or covalent binding affinities to a wide array of individual proteins.

Table 1: Investigated Protein Interactions with this compound

| Interacting Protein/System | Type of Interaction | Research Focus | Key Findings |

| Mouse Liver Microsomal Proteins | Covalent Binding | Metabolic activation and adduction | 7-MB(c)A is metabolized by microsomal enzymes, leading to reactive intermediates that bind covalently to proteins. nih.gov |

| Cytochrome P450 1A2 (CYP1A2) | Substrate Binding/Metabolism | Selective metabolism | Highly selective in the formation of 3,4-dihydrodiol metabolites of 7-MB(c)A. iwc.int |

| Rat Hepatocyte Enzymes | Metabolic Interaction | Overall metabolic profile | Metabolism is concentration-dependent but does not follow Michaelis-Menten kinetics. nih.gov |

Following a comprehensive review of the available scientific literature, there are no research findings specifically investigating the interaction of this compound with amyloid aggregates. While other compounds containing the acridine scaffold have been studied for their potential to inhibit or interact with amyloid-beta peptide aggregation, this line of investigation has not been extended to this compound. Therefore, no data or mechanistic models for the interaction of this compound with amyloid aggregates can be provided at this time.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Fate in Mammalian Systems

The liver is a primary site for the metabolism of foreign compounds, and studies using hepatic microsomal preparations have revealed that 7-Methylbenz(c)acridine is converted into a variety of metabolites. news-medical.net Research conducted on liver microsomes from rats, particularly those pre-treated with inducers like 3-methylcholanthrene (B14862), has identified several major and minor metabolic products. nih.govnih.gov

The primary metabolic pathways include oxidation of the methyl group, epoxidation at various positions on the aromatic ring system, and subsequent hydrolysis to dihydrodiols. nih.govoup.com Metabolite profiles from these hepatic systems consistently show that the major products are 7-hydroxymethylbenz[c]acridine (7-OHMBAC), phenols, 7-methylbenz[c]acridine-5,6-oxide (the K-region oxide), and the trans-8,9-dihydrodiol. nih.govoup.comoup.com Studies in human liver microsomes have also been conducted, comparing the metabolic rates of 7-MB[c]A with other polycyclic aromatic compounds like benzo[a]pyrene (B130552). tandfonline.com

Minor metabolites have also been identified, including the trans-1,2-dihydrodiol, trans-10,11-dihydrodiol, and 7-hydroxymethylbenz[c]acridine-5,6-oxide. nih.govoup.com The formation of the trans-3,4-dihydrodiol, a precursor to a bay-region diol epoxide, has been demonstrated in liver microsomes from both untreated and induced rats, accounting for 2.2-3.4% of the total extractable metabolites. nih.gov

Table 1: Metabolites of this compound Identified in Rat Hepatic Microsomes

| Metabolite Class | Specific Metabolite | Status | Source(s) |

|---|---|---|---|

| Hydroxylated | 7-hydroxymethylbenz[c]acridine | Major | nih.gov, nih.gov, oup.com |

| Phenols | Major | nih.gov, oup.com | |

| Oxides | 7-methylbenz[c]acridine-5,6-oxide | Major | nih.gov, nih.gov, oup.com |

| 7-hydroxymethylbenz[c]acridine-5,6-oxide | Minor | nih.gov, oup.com | |

| Dihydrodiols | trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | Major | nih.gov, nih.gov, oup.com |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | Minor | nih.gov | |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | Minor | nih.gov, oup.com |

The lung is another significant site of metabolism for airborne carcinogens. Studies comparing the metabolic fate of this compound in lung and liver microsomes from the same animals have found that the metabolite profiles are qualitatively very similar. nih.govoup.comoup.com The same major and minor metabolites identified in hepatic systems are generally produced in pulmonary preparations.

However, a key difference is the rate of metabolism. The metabolic activities in lung microsomes are significantly lower than those observed in liver microsomes. nih.govoup.comoup.com Despite the lower activity, the formation of critical metabolites still occurs. For instance, the trans-3,4-dihydrodiol, a proximate carcinogen, was identified as a metabolite in lung microsomes, constituting about 2.3-2.7% of the total metabolites formed. nih.gov This indicates that metabolic activation of 7-MB[c]A can occur directly within the lung, a primary target organ for carcinogens from sources like tobacco smoke.

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) monooxygenase system. acs.orgsci-hub.se These enzymes are responsible for the initial oxidative attack on the molecule, leading to the formation of epoxides and hydroxylated products. news-medical.net Studies have shown that 7-MB[c]A and benzo[a]pyrene are metabolized by the same or similar sets of enzymes in rat liver microsomal preparations. oup.com

While specific human CYP isoforms responsible for 7-MB[c]A metabolism are not definitively detailed in the provided research, studies on analogous aza-polycyclic aromatic hydrocarbons (aza-PAHs) suggest that CYP1A1 and CYP1B1 are the most important human P450 enzymes in their metabolism. acs.org These enzymes are notably expressed in extrahepatic tissues like the lungs. acs.org The induction of metabolism by compounds like 3-methylcholanthrene, frequently used in experimental studies, points to the involvement of the CYP1A subfamily. nih.govoup.com Following the initial oxidation by CYPs, other enzymes such as epoxide hydrolase play a crucial role in converting the intermediate arene oxides into trans-dihydrodiols. oup.com

Identification and Characterization of Key Metabolites

The identification of specific metabolites is crucial for understanding the mechanisms of carcinogenesis. The metabolic products of this compound include hydroxylated derivatives and various dihydrodiols.

A primary metabolic pathway for this compound involves the oxidation of the methyl group at the 7-position. This reaction results in the formation of 7-hydroxymethylbenz[c]acridine (7-OHMBAC). nih.gov This metabolite is consistently identified as a major product in incubations with rat liver microsomes. nih.govoup.com Further oxidation of this initial hydroxylated metabolite can also occur, leading to products such as 7-hydroxymethylbenz[c]acridine-5,6-oxide. nih.govoup.com

The formation of dihydrodiols from arene oxide intermediates is a critical step in the metabolic activation of this compound. These metabolites are classified based on the location of the diol group on the polycyclic structure.

trans-Dihydrodiols : The metabolically formed dihydrodiols are typically in the trans configuration. Several trans-dihydrodiols of 7-MB[c]A have been identified, including the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.govnih.gov

K-region and non-K-region Dihydrodiols : The metabolism involves attacks on both the K-region (5,6-position) and non-K-regions of the aromatic system. nih.gov The trans-5,6-dihydrodiol is the K-region metabolite, while the trans-8,9-dihydrodiol is a prominent non-K-region product, often found as a major metabolite in liver microsomes. nih.govnih.govoup.com The 1,2-, 3,4-, and 10,11-dihydrodiols are also non-K-region metabolites. nih.govoup.com

Bay-region Dihydrodiols : Of particular toxicological significance is the formation of the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine. nih.gov This metabolite is considered a proximate carcinogen because it is the precursor to a bay-region diol epoxide (anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine). nih.govnih.gov This bay-region diol epoxide is believed to be an ultimate carcinogenic metabolite of 7-MB[c]A. nih.gov Tumorigenicity studies have shown that the 3,4-dihydrodiol is significantly more active as a tumor initiator than the parent compound, this compound, or the other four possible trans-dihydrodiols (1,2-, 5,6-, 8,9-, and 10,11-). nih.gov

Table 2: Key Dihydrodiol Metabolites of this compound

| Dihydrodiol Metabolite | Location/Type | Significance | Source(s) |

|---|---|---|---|

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | Non-K-region | Minor metabolite | nih.gov, oup.com, nih.gov |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | Non-K-region / Bay-region precursor | Proximate carcinogen | nih.gov, nih.gov |

| trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine | K-region | Metabolite with low tumorigenic activity | nih.gov, nih.gov, nih.gov |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | Non-K-region | Major metabolite | nih.gov, nih.gov, oup.com |

Epoxide Metabolites and Arene Oxides

The metabolic activation of this compound (7-MB(c)A) involves the formation of reactive epoxide and arene oxide intermediates. In studies utilizing rat liver and lung microsomal preparations, several key epoxide metabolites have been identified. Among these are 7-methylbenz[c]acridine-5,6-oxide and 7-hydroxymethylbenz[c]acridine-5,6-oxide. researchgate.net The 5,6-oxide, formed at the K-region of the molecule, is a notable product in these in vitro systems. researchgate.netuni.lu

Further metabolism of dihydrodiol precursors leads to the formation of highly reactive bay-region diol epoxides. Specifically, the trans-3,4-dihydrodiol is considered a proximate carcinogen that is metabolized to a bay-region diol epoxide, which is implicated as the ultimate carcinogenic species. medcraveonline.com This is supported by the high mutagenicity of anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, a bay-region diol epoxide, in both bacterial and mammalian cell systems without the need for metabolic activation. medcraveonline.com The corresponding syn-isomer has been found to be less active. medcraveonline.com

The formation of these epoxides is a critical step in the biotransformation of 7-MB(c)A, leading to either detoxification pathways or the generation of reactive electrophiles capable of binding to cellular macromolecules.

Conjugated Metabolites (e.g., glucuronides, sulfates, glutathione (B108866) conjugates)

Phase II metabolism of this compound involves the conjugation of its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Studies with freshly isolated rat hepatocytes have shown that a significant portion, approximately 50%, of the total metabolites of 7-MB(c)A are water-soluble and not extractable by ethyl acetate. researchgate.net

The nature of these aqueous metabolites has been investigated through enzymatic hydrolysis and depletion experiments. researchgate.net These studies provided evidence for the presence of glucuronide and sulfate (B86663) conjugates. researchgate.net Furthermore, experiments involving glutathione depletion suggest that glutathione conjugates are also formed during the metabolism of 7-MB(c)A. researchgate.net This indicates that the primary routes of conjugation for 7-MB(c)A metabolites are consistent with the well-established pathways for other polycyclic aromatic hydrocarbons, involving glucuronidation, sulfation, and glutathione conjugation to detoxify and eliminate the compound.

Stereochemical Aspects of Biotransformation Pathways

The biotransformation of this compound is characterized by significant stereoselectivity, resulting in the formation of specific stereoisomers of its metabolites. The enzymatic reactions involved in the formation of dihydrodiols and epoxides exhibit both regioselectivity and enantioselectivity.

Studies with rat liver microsomes have identified several dihydrodiol metabolites, including trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine and trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine. For the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine, the 3(R),4(R)-enantiomer was found to be the predominant form, with an enantiomeric purity of 74-98%.

The stereochemistry of the K-region 7-methylbenz[c]acridine-5,6-oxide has also been examined. The enantiomeric purity of this epoxide was found to vary depending on the source of the rat liver microsomes. Preparations from control rats produced the oxide with about 71% enantiomeric purity in favor of the 5(R),6(S)-enantiomer. In contrast, microsomes from rats pre-treated with 3-methylcholanthrene yielded the oxide with only about 28% enantiomeric purity for the 5(R),6(S)-enantiomer.

The hydration of the 5,6-oxide enantiomers, catalyzed by microsomal epoxide hydrolase from human and rat sources, also proceeds with stereoselectivity. The 5S,6R-oxide is the preferred substrate for this enzyme. nih.gov Furthermore, the enzymatic hydration shows regioselectivity, with human microsomal epoxide hydrolase catalyzing the attack of water predominantly at the C5 position of the 5R,6S-oxide. nih.gov

Microbial Biotransformation and Environmental Fate (Academic Perspectives)

Biodegradation Pathways by Specific Microorganisms

The environmental fate of azaarenes like this compound is influenced by microbial degradation. While specific studies on the microbial biotransformation of 7-MB(c)A are not extensively documented, the broader academic understanding of polycyclic aromatic hydrocarbon (PAH) and aza-PAH degradation by microorganisms provides insight into potential pathways.

Bacteria, in particular, are known for their catabolic versatility in breaking down complex aromatic structures. For instance, the soil bacterium Pseudomonas paucimobilis has demonstrated the ability to degrade high-molecular-weight PAHs and aza-PAHs. Resting cells of this bacterium, when grown on fluoranthene, were capable of degrading dibenz(a,h)acridine, a related aza-PAH. tandfonline.com The initial steps in the bacterial degradation of PAHs often involve dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and subsequent metabolism through central metabolic pathways. It is plausible that similar enzymatic systems could initiate the degradation of 7-MB(c)A in contaminated environments.

The general strategies for the bioremediation of PAH-contaminated sites, which include exploiting the metabolic potential of diverse microbes, are applicable to azaarenes. nih.gov A deeper understanding of the specific microbial pathways, enzymes, and genetic regulation involved in the degradation of compounds like 7-MB(c)A is an area for further academic research. nih.gov

Abiotic Transformation Mechanisms in Environmental Matrices (e.g., photolysis, hydrolysis)

In addition to microbial processes, abiotic transformation mechanisms play a role in the environmental fate of this compound. These processes include hydrolysis and photolysis.

Hydrolysis: The bay-region diol epoxides of 7-MB(c)A are susceptible to hydrolysis in aqueous environments. tandfonline.com The rate of this reaction is influenced by pH and temperature. tandfonline.com The primary products of the hydrolysis of these diol epoxides are the corresponding tetrols. tandfonline.com For the syn-diastereomer of the diol epoxide, rearrangement to a keto diol also occurs. tandfonline.com This hydrolysis reaction can be catalyzed by acid and is also influenced by the presence of DNA, which can form a physical association complex with the diol epoxide, leading to parallel pathways of hydrolysis or covalent binding. tandfonline.com

Computational and Theoretical Chemistry of 7 Methylbenz C Acridine

Electronic Structure Analysis and Molecular Orbital Calculations

The electronic structure of 7-Methylbenz(c)acridine, a large, conjugated π-system, is fundamental to its chemical behavior. Molecular orbital (MO) calculations provide insight into the distribution of electrons and the energy levels of the orbitals, which are key to understanding the molecule's reactivity and spectral properties.

Hückel Molecular Orbital (HMO) theory, though one of the simplest semi-empirical methods, offers a foundational, qualitative understanding of the π-electron systems in conjugated and aromatic molecules. The theory separates the σ and π electronic frameworks and approximates the π-molecular orbitals as linear combinations of atomic p-orbitals. For a molecule like this compound, the HMO method would be used to calculate the energies of the π molecular orbitals, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as a smaller gap suggests higher reactivity. Simple molecular orbital calculations were instrumental in the development of the "bay region" theory, which posits that diol epoxides of carcinogenic polycyclic arenes are particularly reactive. researchgate.net These early calculations helped identify regions of the molecule that were electronically predisposed to metabolic activation and subsequent reactions that lead to carcinogenicity. researchgate.net

The McLachlan-Hückel method is an extension of the simple HMO theory that improves the calculation of electron spin densities in radical ions and excited states, providing a more refined picture of electron distribution in non-ground states.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a standard tool for accurately predicting a wide range of molecular properties, including geometries, reaction energies, and electronic descriptors of reactivity. DFT calculations, often using functionals like B3LYP, can provide quantitative data on the electronic characteristics of this compound.

Key applications of DFT in predicting the reactivity of azaarenes include:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are critical indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) sites.

QSAR Parameters: DFT is used to calculate descriptors for Quantitative Structure-Activity Relationship (QSAR) models. For azaarenes, the energy of the LUMO (E-LUMO) has been suggested as a parameter to explain differences in genotoxicity, while the HOMO-LUMO gap is a relevant parameter for modeling photo-enhanced toxicity. researchgate.net

Prediction of Reactive Sites and Intermediate Stability

Computational modeling is crucial for predicting the metabolic fate of this compound. The molecule itself is a procarcinogen, requiring metabolic activation to exert its biological effects. This activation process involves the formation of highly reactive intermediates, such as arene oxides and diol epoxides.

A key step in the mechanism of action for many polycyclic aromatic hydrocarbons and azaarenes is the formation of a carbocation intermediate. Following the metabolic creation of a bay-region diol epoxide, the strained epoxide ring can be opened, either spontaneously or through acid catalysis, to form a carbocation at the benzylic position. The stability of this carbocation is a critical factor determining the ultimate reactivity of the diol epoxide.

For this compound, the carbocation formed from the opening of the bay-region 1,2-epoxide ring is highly stabilized. This stability arises from the extensive delocalization of the positive charge across the entire fused-ring π-electron system. This resonance stabilization lowers the activation energy for the epoxide ring-opening and facilitates the subsequent covalent reaction with biological nucleophiles, such as DNA bases. Computational studies focusing on such large aromatic systems confirm that the addition of fused benzene rings increases carbocation stability. researchgate.net

Metabolic studies have identified several oxidized metabolites of this compound, including arene oxides (e.g., 7-methylbenz[c]acridine-5,6-oxide) and various trans-dihydrodiols. The "bay region" theory suggests that a specific metabolic pathway is responsible for the high carcinogenicity of many polycyclic aromatic compounds. This pathway involves:

Initial oxidation to form an arene oxide.

Hydration of the oxide by epoxide hydrolase to form a trans-dihydrodiol.

A second epoxidation of the double bond adjacent to the hydroxylated bay region, forming a diol epoxide.

For this compound, the ultimate carcinogenic metabolite is believed to be the bay-region diol epoxide, specifically anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine. This intermediate is a potent mutagen without further metabolic activation. The diastereomeric syn-isomer has been found to be less active.

Modeling and experimental studies have investigated the reactivity of these diol epoxides. The hydrolysis (solvolysis) of the bay-region syn- and anti-diol epoxides of 7-methylbenz[c]acridine has been studied in aqueous solution. The major products are the corresponding tetrols, though the syn-diastereomer can also rearrange to a keto diol. This hydrolysis reaction is catalyzed by acid and, significantly, by DNA. The mechanism involves the formation of a physical complex between the diol epoxide and DNA, followed by parallel pathways of hydrolysis or covalent binding to the DNA. The extent of covalent binding of this compound diol epoxides to DNA is notably higher (2-3 times greater) than that of the diol epoxides derived from benzo[a]pyrene (B130552) under similar conditions.

| Compound | Relative Tumorigenic Activity |

|---|---|

| Benz(c)acridine (Parent Compound) | Weak |

| trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR (Bay-Region Dihydrodiol) | High |

| Bay-Region 3,4-diol-1,2-epoxide (Isomer 1, cis) | Active |

| Bay-Region 3,4-diol-1,2-epoxide (Isomer 2, trans) | Exceptionally High |

| K-region 5,6-oxide | Weakly Active / Inactive |

| Non-Bay-Region Dihydrodiols (1,2-, 5,6-, 8,9-, 10,11-) | Very Little / No Activity |

Data derived from studies on the parent compound benz(c)acridine, which informs the understanding of its methylated derivative.

Advanced Analytical Methodologies in 7 Methylbenz C Acridine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 7-Methylbenz(c)acridine and its metabolites from complex biological matrices, allowing for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound metabolites. Researchers have successfully employed both normal and reverse-phase HPLC to separate a variety of metabolic products. In studies using rat liver microsomes, HPLC has been instrumental in isolating metabolites formed through oxidative processes. nih.govnih.govnih.gov

Key metabolites identified through HPLC separation include phenols, oxides, and various dihydrodiols, which are critical intermediates in the metabolic activation of polycyclic aromatic compounds. nih.gov For instance, co-chromatography with synthetic standards has unequivocally identified trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine as a microsomal metabolite. nih.govoup.com This specific dihydrodiol is considered a proximate carcinogen, as its formation is a key step toward the ultimate carcinogenic bay region diol epoxide. nih.gov

| Metabolite | Metabolic Position | Reference |

|---|---|---|

| 7-hydroxymethylbenz[c]acridine | Methyl Group | nih.gov |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | 1,2-position | nih.gov |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | 3,4-position | nih.govoup.com |

| 7-methylbenz[c]acridine-5,6-oxide | 5,6-position (K-region) | nih.govnih.gov |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | 8,9-position | nih.govnih.gov |

| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | 10,11-position | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS, GCxGC-HR-TOF/MS) for Trace Analysis and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the trace analysis and identification of this compound and its derivatives. nih.govrestek.com The technique's high selectivity and sensitivity are essential for detecting low-concentration analytes in complex environmental and biological samples. uctm.edu In metabolic studies, GC-MS has been vital in confirming the structure of key metabolites, such as the trans-3,4-dihydrodiol of this compound, by comparing their mass spectra with those of synthetic standards. nih.govoup.com

For highly complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS) offers significantly enhanced analytical capabilities. spectroscopyonline.comuic.edu GCxGC provides a much greater separation space compared to conventional one-dimensional GC, which is crucial for resolving isomeric compounds that would otherwise co-elute. spectroscopyonline.comgcms.cz The high data acquisition speed and mass accuracy of TOF-MS make it an ideal detector for the sharp, narrow peaks produced by GCxGC, enabling confident identification of individual isomers within complex mixtures of polycyclic aromatic compounds. csic.esgcms.cz

| Feature | GC-MS | GCxGC-HR-TOF/MS |

|---|---|---|

| Chromatographic Resolution | Good for simple mixtures. mdpi.com | Excellent; resolves co-eluting isomers. spectroscopyonline.com |

| Peak Capacity | Limited. | Significantly higher. gcms.cz |

| Sensitivity | High, especially in SIM or MRM mode. restek.comuctm.edu | Very high due to chromatographic focusing and sensitive detector. spectroscopyonline.com |

| Isomer Identification | Challenging for complex mixtures. mdpi.com | Superior ability to separate and identify individual isomers. gcms.cz |

| Sample Complexity | Best for less complex matrices. | Ideal for highly complex environmental and biological samples. uic.educsic.es |

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. jchps.comethz.ch Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the precise constitution, configuration, and conformation of these molecules can be determined. researchgate.netsemanticscholar.org

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. rsc.orgresearchgate.net For complex structures like acridine (B1665455) derivatives, advanced 2D techniques are essential. Experiments such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. ethz.chnih.gov These concerted experiments allow for the complete and unequivocal assignment of all proton and carbon signals, which is fundamental for confirming the structure of synthesized derivatives or newly identified metabolites. researchgate.net

| NMR Experiment | Abbreviation | Information Provided |

|---|---|---|

| Proton NMR | ¹H NMR | Provides information on the number, environment, and splitting of protons. jchps.com |

| Carbon-13 NMR | ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. rsc.orgresearchgate.net |

| Correlation Spectroscopy | COSY | Identifies protons that are spin-spin coupled, revealing H-H connectivity. nih.govslideshare.net |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbon atoms (¹JCH). nih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds (nJCH), mapping the carbon framework. researchgate.netnih.gov |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, aiding in stereochemical and conformational analysis. ethz.chnih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govlibretexts.org This method is particularly relevant in studying the metabolic activation of compounds like this compound, which may involve the formation of radical intermediates. researchgate.netnih.gov

ESR spectroscopy can provide direct evidence for the presence of radicals, even at extremely low concentrations (as low as 10⁻¹² M). libretexts.org The technique relies on the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting ESR spectrum can provide information about the structure and environment of the radical through analysis of its g-factor and hyperfine splitting patterns. youtube.com For highly reactive, short-lived radicals, a technique called spin trapping is often employed, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by ESR. nih.govresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful and effective techniques for investigating the interactions between acridine derivatives and biological macromolecules, particularly DNA. researchgate.netspringernature.com The planar aromatic structure of this compound allows it to bind to DNA, primarily through intercalation between base pairs. farmaciajournal.com

This interaction causes distinct changes in the molecule's spectroscopic properties. researchgate.net In UV-Vis absorption spectroscopy, DNA intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths, also known as a red shift). farmaciajournal.commdpi.com These changes are due to the strong stacking interactions between the acridine chromophore and the DNA base pairs. farmaciajournal.com

Fluorescence spectroscopy is also highly sensitive to these binding events. The fluorescence of acridine derivatives is often quenched (decreased) upon binding to DNA. mdpi.com However, in some cases, an enhancement of fluorescence intensity can be observed, which may be attributed to a reduction in the molecule's conformational flexibility when bound within the DNA helix. mdpi.comnih.gov By titrating the compound with increasing concentrations of DNA and monitoring these spectral changes, key binding parameters such as the binding constant (Kb) can be calculated. researchgate.netnih.gov

| Technique | Observed Effect | Interpretation |

|---|---|---|

| UV-Vis Absorption | Hypochromism (decreased absorbance) | Strong stacking interaction between the acridine ring and DNA base pairs, characteristic of intercalation. farmaciajournal.commdpi.com |

| Bathochromic Shift (Red Shift) | Alteration of the electronic energy levels of the chromophore upon insertion into the DNA helix. mdpi.com | |

| Fluorescence Emission | Quenching (decreased intensity) | Interaction with DNA provides a non-radiative decay pathway for the excited state. mdpi.com |

| Enhancement (increased intensity) | Suppression of conformational flexibility upon binding, reducing non-radiative decay. mdpi.comnih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Interactions (e.g., DNA binding)

Circular Dichroism (CD) spectroscopy is a powerful optical technique for investigating the chiral properties of molecules and their interactions. mdpi.comscilit.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing valuable information on the secondary structure of macromolecules like proteins and DNA. mdpi.com In the context of this compound research, CD spectroscopy is particularly useful for assessing its binding mode to DNA and understanding the stereospecific interactions of its chiral metabolites. springernature.comnih.gov

When an achiral ligand like this compound binds to a chiral macromolecule such as DNA, an induced circular dichroism (ICD) signal can be observed in the absorption region of the ligand. springernature.com This ICD signal arises from the coupling of the ligand's electric transition moments with those of the DNA bases within the asymmetric environment of the DNA helix. The nature and magnitude of the ICD signal can provide insights into the binding mode (e.g., intercalation between base pairs or groove binding). springernature.comnih.gov

Furthermore, the binding of this compound or its metabolites can induce conformational changes in the DNA itself. mdpi.com These changes, such as a shift from the typical B-form DNA to A-form or Z-form, are readily detectable by monitoring the characteristic CD signals of DNA in the 220-320 nm range. mdpi.comspringernature.com

Research has shown that the metabolism of this compound produces chiral metabolites, specifically enantiomers of dihydrodiols. nih.gov For instance, the major metabolites include trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine and trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine. nih.gov CD spectroscopy is an essential tool for studying how these different enantiomers interact with DNA, as chirality can significantly influence biological activity and binding affinity. mdpi.com Enantioselective binding behavior, where one enantiomer binds more strongly or in a different mode than the other, can be effectively characterized using this technique. mdpi.comnih.gov

Table 1: Application of CD Spectroscopy in Ligand-DNA Interaction Studies

| Parameter Studied | Observation | Implication for this compound Research |

|---|---|---|

| Induced CD (ICD) Signal | Appearance of a CD signal in the ligand's absorption band upon binding to DNA. springernature.com | Confirms interaction between this compound (or its metabolites) and DNA; helps determine the binding mode. |

| DNA Conformational Changes | Alterations in the characteristic DNA CD spectrum (e.g., peaks around 245 nm and 275 nm). mdpi.com | Indicates structural changes in the DNA helix induced by the binding of the compound. |

| Binding Affinity | Titration experiments monitoring changes in CD signal as a function of ligand concentration. springernature.comresearchgate.net | Allows for the quantitative determination of the binding constant (K) for the this compound-DNA complex. |

| Enantioselectivity | Different CD spectral changes observed for different enantiomers of metabolites upon interaction with DNA. mdpi.com | Elucidates the stereospecificity of DNA binding by chiral metabolites of this compound. nih.govnih.gov |

Mass Spectrometry for Metabolite Identification and Adduct Characterization

Mass spectrometry (MS) is an indispensable analytical tool in the study of this compound, enabling the identification of its metabolites and the characterization of its covalent adducts with macromolecules like DNA. nih.govrsc.org The high sensitivity and structural elucidation capabilities of MS, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), have been crucial in mapping the metabolic pathways of this compound. nih.govijpras.com

Early metabolic studies on this compound utilized GC-MS to identify metabolites produced by rat liver and lung microsomes. nih.govnih.gov These investigations successfully identified several key products of metabolic transformation. For instance, the presence of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD), a proposed proximate carcinogen, was unequivocally demonstrated using GC-MS. nih.govoup.com This metabolite constituted 2.2-3.4% of the total extractable metabolites from liver microsomes. nih.govoup.com Other identified metabolites include 7-hydroxymethylbenz[c]acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, and 7-methylbenz[c]acridine-5,6-oxide. nih.govnih.gov

Table 2: Metabolites of this compound Identified by Mass Spectrometry

| Metabolite Name | Analytical Method | Source of Metabolism | Reference |

|---|---|---|---|

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | GC-MS, HPLC | Rat Liver & Lung Microsomes | nih.govoup.com |

| 7-hydroxymethylbenz[c]acridine | Spectroscopic, Chromatographic | Rat Liver Microsomes | nih.gov |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | Spectroscopic, Chromatographic | Rat Liver Microsomes | nih.govnih.gov |

| 7-methylbenz[c]acridine-5,6-oxide | Spectroscopic, Chromatographic | Rat Liver & Lung Microsomes | nih.gov |

| trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine | Spectroscopic, Chromatographic | Rat Liver Microsomes | nih.gov |

| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | Not specified | Rat Liver & Lung Microsomes | nih.gov |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | Not specified | Rat Liver & Lung Microsomes | nih.gov |

Beyond metabolite identification, mass spectrometry is a cornerstone for characterizing DNA adducts—covalent modifications to DNA that can arise from exposure to reactive chemical species. rsc.orgfrontiersin.org Techniques such as high-performance liquid chromatography coupled with electrospray mass spectrometry (LC-ESMS) are used to isolate and structurally characterize adducts formed between compounds and DNA. nih.govrsc.org For acridine-containing agents, LC-ESMS has been used to identify monofunctional adducts formed exclusively at guanine (B1146940) bases. nih.govrsc.org The analysis involves enzymatic digestion of the modified DNA, followed by LC-MS/MS analysis to identify the modified nucleosides or nucleotides. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the adduct and confirming its identity. ijpras.comfrontiersin.org This information is vital for understanding the mechanisms of genotoxicity and carcinogenesis. rsc.org

Structure Function Relationships and Comparative Studies

Influence of Methyl Substitution on Reactivity and Molecular Interactions

The introduction of a methyl group at the 7-position of the benz(c)acridine skeleton significantly influences its chemical reactivity and subsequent molecular interactions, primarily by affecting its metabolic activation pathways. The methyl group, being an electron-donating group, can alter the electron density of the polycyclic aromatic system, which in turn affects the susceptibility of different regions of the molecule to enzymatic attack.

Metabolic studies have shown that 7-Methylbenz(c)acridine (7-MB(c)A) is processed by microsomal enzymes into a variety of metabolites. nih.govnih.gov The presence of the methyl group provides an additional site for metabolism, leading to the formation of 7-hydroxymethylbenz(c)acridine (7-OHM-B(c)A). nih.govnih.gov However, the more critical influence of the methyl group is on the formation of dihydrodiols, which are precursors to highly reactive diol epoxides. nih.govnih.gov

The primary routes of oxidative metabolism for 7-MB(c)A, apart from hydroxylation of the methyl group, involve the formation of several dihydrodiols, including the trans-1,2-, trans-3,4-, trans-5,6-, trans-8,9-, and trans-10,11-dihydrodiols. nih.gov Among these, the 3,4-dihydrodiol is of particular importance as it is the precursor to the ultimate carcinogenic metabolite, a bay-region diol epoxide. nih.govnih.gov The tumorigenicity of the 3,4-dihydrodiol of 7-MB(c)A is significantly higher than that of the parent compound, highlighting the critical role of this metabolic pathway. nih.gov

Table 1: Major and Minor Metabolites of this compound

| Metabolite | Type | Location of Modification |

| 7-hydroxymethylbenz[c]acridine | Major | Methyl group |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | Major | 8,9-positions |

| 7-methylbenz[c]acridine-5,6-oxide | Major | 5,6-positions (K-region) |

| Phenols | Major | Aromatic ring |

| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | Minor | 10,11-positions |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | Minor | 1,2-positions |

| 7-hydroxymethylbenz[c]acridine-5,6-oxide | Minor | Methyl group and 5,6-positions |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | Minor but critical | 3,4-positions (precursor to bay-region diol epoxide) |

Data compiled from studies on rat liver and lung microsomal preparations. nih.govnih.gov

Stereoisomeric Effects on Biochemical Pathways and Binding Profiles

The metabolic activation of this compound is a highly stereoselective process, leading to the formation of specific stereoisomers of its metabolites. These stereoisomers can have profoundly different effects on biochemical pathways and their binding to macromolecules like DNA.

The metabolism of 7-MB(c)A to its dihydrodiol derivatives results in the formation of enantiomers. For the critical precursor to the bay-region diol epoxide, the trans-3,4-dihydrodiol, there is a pronounced stereochemical preference. Studies have shown that the 3(R),4(R)-enantiomer is the predominant form produced by rat liver microsomes, with an enantiomeric purity of 74-98%. nih.gov This high degree of stereoselectivity in the formation of the precursor dictates the stereochemistry of the subsequent ultimate carcinogen.

The stereochemistry of the diol epoxides is a critical determinant of their biological activity. The bay-region 3,4-diol can be metabolized to two diastereomeric diol epoxides: a syn- and an anti-diastereomer. Mutagenicity studies have revealed a significant difference in the activity of these stereoisomers. The anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine was found to be a potent mutagen in both the Ames test and in V79 mammalian cells without the need for further metabolic activation. nih.gov In contrast, the syn-isomer was significantly less active. nih.gov This demonstrates a clear stereoisomeric effect on the mutagenic potential of the ultimate carcinogenic metabolite.

The interaction of these stereoisomers with DNA is also stereoselective. The hydrolysis of the syn- and anti-diol epoxides of 7-MB(c)A is catalyzed by DNA, and these epoxides can form covalent adducts with DNA. nih.gov While detailed studies on the specific DNA adducts formed by each enantiomer of the 7-MB(c)A diol epoxide are limited, research on analogous compounds like 5-methylchrysene has shown that the bay-region dihydrodiol epoxide adjacent to the methyl group preferentially forms DNA adducts. nih.gov This suggests that the stereochemical arrangement of the methyl group, the diol, and the epoxide functionalities in relation to the planar aromatic structure is crucial for efficient DNA binding.

Table 2: Stereoselectivity in the Metabolism and Activity of this compound

| Metabolite/Derivative | Predominant Stereoisomer | Biological Activity/Significance |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | 3(R),4(R)-enantiomer | Precursor to the ultimate carcinogen. |

| anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine | Not applicable (diastereomer) | Potent mutagen without metabolic activation. |

| syn-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine | Not applicable (diastereomer) | Less active mutagen compared to the anti-isomer. |

This table summarizes the key stereochemical findings related to the biological activity of this compound metabolites. nih.govnih.gov

Comparative Analysis with Other Acridine (B1665455) and Benzacridine Analogues

A key finding is that the substitution of a methyl group at the 7-position of benz(c)acridine leads to a significant enhancement of its tumor-initiating activity. nih.gov On mouse skin, 7-MB(c)A was found to be at least five times more active as a tumor initiator than the unsubstituted benz(c)acridine. nih.gov This demonstrates that the methyl group is not merely a passive substituent but plays an active role in increasing the carcinogenicity of the molecule.

Theoretical studies have provided insights into the electronic basis for these differences in carcinogenicity. The carcinogenic activity of benz(c)acridine derivatives has been correlated with their resonance energy per π-electron. nih.gov Derivatives with potent carcinogenic activity, including those with methyl groups at the 7-, 7,9-, 7,10-, 7,11-, 7,9,10-, or 7,9,11-positions, were found to have a significantly lower resonance energy per π-electron. nih.gov This suggests that the methyl groups destabilize the aromatic system, potentially making it more susceptible to metabolic activation. In contrast, 5,7-dimethylbenz[c]acridine, an exception, did not show potent carcinogenic activity. nih.gov

When compared to other polycyclic aromatic hydrocarbons, the metabolites of 7-MB(c)A exhibit distinct reactivity. As mentioned earlier, the bay-region diol epoxides of 7-MB(c)A show a 2-3 times greater extent of covalent binding to DNA than the diol epoxides of benzo[a]pyrene (B130552). nih.gov However, the rates of hydrolysis for the 7-MB(c)A diol epoxides are significantly lower than those for the benzo[a]pyrene diol epoxides. nih.gov This suggests that the ultimate carcinogens of 7-MB(c)A are more persistent and have a higher propensity to form DNA adducts, which may contribute to its potent carcinogenicity.

The metabolism of benz(c)acridine itself has been studied, with phenols and dihydrodiols being identified as metabolites. nih.gov The presence of the methyl group in 7-MB(c)A introduces an additional metabolic pathway (hydroxylation of the methyl group) and appears to direct metabolism towards the formation of the highly tumorigenic 3,4-dihydrodiol. nih.govnih.gov

Elucidation of Structural Features Governing Specific Molecular Recognition Events

The biological activity of this compound is predicated on a series of specific molecular recognition events, primarily involving metabolizing enzymes and the ultimate target, DNA. The key structural features of 7-MB(c)A that govern these interactions are its planar aromatic system, the presence and position of the nitrogen heteroatom, and the strategic placement of the methyl group.

The formation of a "bay-region" diol epoxide is a well-established structural determinant for the carcinogenicity of many polycyclic aromatic hydrocarbons. In 7-MB(c)A, the bay region is located between the 1 and 12 positions. The metabolic formation of the 3,4-diol places the precursor to the epoxide group in close proximity to this sterically hindered region. The subsequent epoxidation at the 1,2-position results in a highly reactive bay-region diol epoxide. The high tumorigenicity of the 3,4-dihydrodiol of 7-MB(c)A strongly supports the notion that the formation of this bay-region diol epoxide is the critical molecular recognition event leading to its carcinogenicity. nih.gov

The stereochemistry of the diol and epoxide groups is paramount in the molecular recognition by DNA. The anti-configuration of the diol epoxide of 7-MB(c)A is significantly more mutagenic than the syn-configuration, indicating a precise stereochemical requirement for its interaction with DNA to induce mutations. nih.gov The covalent binding of the diol epoxide to DNA involves a physical association complex followed by the formation of a covalent bond, likely with the exocyclic amino groups of purine bases. nih.gov Spectroscopic data suggest that this binding occurs with minimal intercalation of the aromatic ring system between the DNA base pairs. nih.gov This implies that the recognition and binding are governed by the specific geometry of the diol epoxide allowing for an external binding that is nonetheless highly efficient and damaging.

The methyl group at the 7-position, in addition to its electronic effects, likely plays a role in the orientation of the molecule within the enzyme active site, thereby influencing the regioselectivity of metabolism. Its position may also affect the conformation of the diol epoxide and its subsequent interaction with the DNA helix.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Complex Metabolites

The biological activity of 7-Methylbenz(c)acridine is intrinsically linked to its metabolic transformation into various derivatives. Research has successfully identified a range of metabolites, including dihydrodiols, diol epoxides, and phenols, primarily through in vitro studies using liver and lung microsomes. acs.orgnih.govnih.gov For instance, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine has been identified as a significant microsomal metabolite. nih.gov Other identified metabolites include 7-hydroxymethylbenz[c]acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, and 7-methylbenz[c]acridine-5,6-oxide. nih.gov The synthesis of non-K-region dihydrodiols of 7-methylbenz[c]acridine has been a subject of investigation, highlighting the importance of obtaining these metabolites for further study. acs.org

However, the efficient and stereoselective synthesis of these complex metabolites, particularly the highly reactive diol epoxides, remains a significant challenge. Future research should prioritize the development of novel and robust synthetic strategies to access these compounds in sufficient quantities and with high purity. Such advancements would be instrumental for in-depth toxicological studies and for the development of analytical standards. The stereoselective synthesis of epoxides and their transformation is a field of active research and could provide valuable methodologies. mdpi.com The production of dihydrodiol metabolites is possible through various routes, including mammalian and fungal biotransformation, which could be further explored for the specific metabolites of this compound. hyphadiscovery.com

In-depth Mechanistic Studies at the Sub-cellular Level

Understanding the precise mechanisms by which this compound and its metabolites interact with cellular components is crucial to elucidating its biological effects. It is known that the ultimate carcinogenic activity of many polycyclic aromatic hydrocarbons is mediated by the formation of diol epoxides that covalently bind to DNA. nih.gov Studies on the bay-region diol epoxides of this compound have shown that they hydrolyze and covalently bind to DNA, with the extent of binding being significantly higher than that of the diol epoxides of benzo[a]pyrene (B130552). nih.gov

Future research should focus on detailed investigations at the sub-cellular level. This includes mapping the sub-cellular distribution of the parent compound and its key metabolites to identify their primary accumulation sites within the cell. Furthermore, advanced microscopic and spectroscopic techniques could be employed to visualize the interactions of these molecules with specific macromolecules, such as DNA and various enzymes, in real-time and within a cellular context. The study of the metabolic fate of this compound in isolated hepatocytes has provided insights into its metabolism and the formation of water-soluble metabolites, which warrants further investigation into their specific cellular transport and fate. nih.gov

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to predict the metabolic fate and reactivity of chemical compounds, thereby guiding experimental studies and reducing reliance on extensive in vitro and in vivo testing. For acridine (B1665455) derivatives, molecular docking studies have been employed to investigate their binding interactions with biological targets such as enzymes and DNA. ijcce.ac.irbiointerfaceresearch.comneliti.comresearchgate.net These studies provide valuable insights into the potential mechanisms of action and can aid in the design of new derivatives with specific biological activities.

Future research should leverage advanced computational modeling to develop predictive models for the reactivity of this compound and its metabolites. Quantum chemical calculations can be employed to predict the most likely sites of metabolism and the stability of the resulting intermediates. Molecular docking and molecular dynamics simulations can provide a deeper understanding of the binding modes and affinities of the diol epoxides with DNA, helping to explain the sequence selectivity of adduct formation. Such computational approaches can also be used to predict the mutagenic and carcinogenic potential of a wider range of this compound derivatives, facilitating the prioritization of compounds for experimental evaluation.

Exploration of Interdisciplinary Methodologies for Comprehensive Understanding

A comprehensive understanding of the multifaceted nature of this compound requires the integration of knowledge and techniques from various scientific disciplines. The combination of high-performance liquid chromatography (HPLC) with fluorescence spectroscopic techniques has proven to be a sensitive and non-radiometric method for the identification and quantification of metabolites of related aza-aromatic compounds. nih.gov This highlights the power of combining analytical separation with advanced spectroscopic detection.

Future research should actively promote the exploration of interdisciplinary methodologies. This could involve combining state-of-the-art analytical techniques, such as mass spectrometry imaging, with cell biology approaches to simultaneously map the distribution of the compound and its metabolites while observing the cellular response. Integrating data from genomic, proteomic, and metabolomic studies (a systems biology approach) could provide a holistic view of the cellular perturbations induced by this compound exposure. Such integrated approaches will be crucial for constructing a comprehensive model of its mechanism of action, from molecular interactions to whole-organism effects.

Design of Targeted Probes for Biological Systems Based on Mechanistic Insights

The knowledge gained from mechanistic studies can be harnessed to design and synthesize novel molecular probes for studying biological systems. Acridine derivatives are known for their fluorescent properties and have been utilized as fluorescent probes for various applications, including the dynamic monitoring of cell polarity and for histochemical analysis. biointerfaceresearch.comrsc.org The development of fluorescent probes targeted to specific cellular components or processes can provide invaluable tools for biological research. nih.gov

Based on the mechanistic understanding that this compound's diol epoxides react with DNA, a promising future direction is the design of targeted probes for the detection of DNA damage. nih.gov Fluorescent analogues of this compound could be synthesized to serve as probes for cellular imaging, allowing for the visualization of its uptake and intracellular localization. Furthermore, the development of chimeric DNA probes that can monitor the activity of DNA repair enzymes in real-time offers an exciting avenue for studying the cellular response to the DNA adducts formed by this compound. researchgate.net These targeted probes would not only advance our understanding of the biological consequences of exposure to this compound but also have potential applications in diagnostics and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products